molecular formula C11H16OS B7996007 2-(2-iso-Propoxyphenyl)ethanethiol

2-(2-iso-Propoxyphenyl)ethanethiol

Cat. No.: B7996007
M. Wt: 196.31 g/mol
InChI Key: QYBNNLODZCEXLP-UHFFFAOYSA-N
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Description

2-(2-iso-Propoxyphenyl)ethanethiol is an organic compound characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a phenyl ring substituted with an iso-propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propoxyphenyl)ethanethiol typically involves the reaction of 2-(2-iso-propoxyphenyl)ethanol with thiourea in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol compound .

Industrial Production Methods

Industrial production of thiols, including this compound, often involves the use of hydrosulfide anion (HS-) reacting with an appropriate alkyl halide. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-iso-Propoxyphenyl)ethanethiol undergoes several types of chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, in the presence of a base such as sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Alkyl thiols

Scientific Research Applications

2-(2-iso-Propoxyphenyl)ethanethiol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-iso-Propoxyphenyl)ethanethiol involves its thiol group, which can undergo redox reactions, forming disulfides and interacting with various molecular targets. These interactions can modulate the activity of enzymes and proteins, particularly those involved in redox signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a similar structure but without the phenyl and iso-propoxy groups.

    2-Phenylethanethiol: Similar to 2-(2-iso-Propoxyphenyl)ethanethiol but lacks the iso-propoxy group.

    2-(2-Methoxyphenyl)ethanethiol: Similar structure with a methoxy group instead of an iso-propoxy group.

Uniqueness

This compound is unique due to the presence of the iso-propoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it more suitable for specific applications compared to its simpler analogs .

Properties

IUPAC Name

2-(2-propan-2-yloxyphenyl)ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)12-11-6-4-3-5-10(11)7-8-13/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNNLODZCEXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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